molecular formula C19H23NO B311522 4-tert-butyl-N-(2-ethylphenyl)benzamide

4-tert-butyl-N-(2-ethylphenyl)benzamide

Cat. No.: B311522
M. Wt: 281.4 g/mol
InChI Key: AJFFVUZAHHPWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(2-ethylphenyl)benzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the benzoyl ring and a 2-ethylphenyl group attached via an amide linkage.

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

4-tert-butyl-N-(2-ethylphenyl)benzamide

InChI

InChI=1S/C19H23NO/c1-5-14-8-6-7-9-17(14)20-18(21)15-10-12-16(13-11-15)19(2,3)4/h6-13H,5H2,1-4H3,(H,20,21)

InChI Key

AJFFVUZAHHPWNZ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Pharmacological Activity

Anticonvulsant Activity
  • 4-Amino-N-(2-ethylphenyl)benzamide (4-AEPB): Structural Difference: Replaces the tert-butyl group with an amino (-NH₂) substituent at the benzamide’s para position. Activity: Demonstrates potent anticonvulsant effects in maximal electroshock (MES) tests, with efficacy at 10 mg/kg (30 minutes post-administration) and 100 mg/kg (4 hours post-administration). This contrasts with phenytoin, a standard anticonvulsant, highlighting the role of the amino group in enhancing bioavailability and target engagement . Neurotoxicity: Exhibits a therapeutic index (TD₅₀/ED₅₀) comparable to ameltolide, suggesting favorable safety margins .
Tyrosinase Inhibition
  • N-(2-ethylphenyl)benzamide derivatives (e.g., 9i) :
    • Structure : Shares the 2-ethylphenyl amide moiety but includes a triazole-thiazole substituent on the benzamide ring.
    • Activity : Displays tyrosinase inhibition with IC₅₀ values in the micromolar range. The triazole-thiazole group enhances binding to the enzyme’s active site, a feature absent in the simpler tert-butyl variant .

Antifungal and Antibiofilm Activity

  • 4-tert-butyl-N-(quinolin-6-yl)benzamide derivatives (e.g., Compound 1): Structure: Incorporates a quinoline-piperazine moiety instead of 2-ethylphenyl. Activity: Shows fungicidal activity against Candida albicans (MFC = 16 µg/mL) and antibiofilm effects (BEC₅₀ = 8 µg/mL). The quinoline group likely contributes to membrane disruption, while the tert-butyl enhances lipophilicity for biofilm penetration .
  • 4-tert-butyl-N-(2,5-dimethylphenyl)benzamide: Structure: Features methyl groups at the 2- and 5-positions of the phenyl ring.

Enzyme Inhibition and Receptor Modulation

  • PCAF HAT Inhibition: 2-Acylaminobenzoic acid derivatives (e.g., Compound 17): Achieve 79% inhibition at 100 µM, surpassing anacardic acid (68%). The acyl chain length and carboxyphenylamino groups optimize enzyme interactions, a design principle applicable to tert-butyl variants .
  • mGlu5 Positive Allosteric Modulators (PAMs) :

    • Benzamide scaffolds : Tert-butyl substituents enhance binding to allosteric sites, with EC₅₀ values ≤1 µM. This highlights the group’s role in stabilizing receptor conformations .

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Biological Activity Reference
4-tert-butyl-N-(2-ethylphenyl)benzamide C₁₉H₂₃NO ~281.4 (estimated) tert-butyl, 2-ethylphenyl ~5.05 Understudied (potential CNS/antifungal)
4-Amino-N-(2-ethylphenyl)benzamide C₁₅H₁₆N₂O 240.3 Amino, 2-ethylphenyl ~2.5 Anticonvulsant (MES ED₅₀ = 10 mg/kg)
N-(2-ethylphenyl)benzamide derivative 9i C₂₈H₂₆N₆OS₂ 526.0 Triazole-thiazole, 2-ethylphenyl N/A Tyrosinase inhibition
4-tert-butyl-N-(2,5-dimethylphenyl)benzamide C₁₉H₂₃NO 281.4 tert-butyl, 2,5-dimethylphenyl 5.05 High lipophilicity
4-tert-butyl-N-(quinolin-6-yl)benzamide C₂₀H₂₀N₂O 304.4 tert-butyl, quinolin-6-yl ~3.8 Antifungal (MFC = 16 µg/mL)

Key Findings and Implications

Substituent Position and Bioactivity: Electron-donating groups (e.g., amino) enhance anticonvulsant activity, while bulky tert-butyl groups improve metabolic stability and lipophilicity . Ethyl vs. methyl substitutions on the phenyl ring influence solubility and target selectivity .

Therapeutic Potential: The tert-butyl variant’s unexplored antifungal and CNS applications warrant further study, given its structural similarity to active quinoline derivatives .

Synthetic Versatility :

  • Palladium-catalyzed reactions enable modular synthesis of tert-butyl benzamides, facilitating rapid diversification for structure-activity relationship (SAR) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.